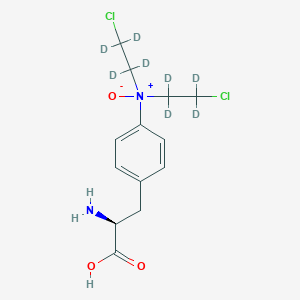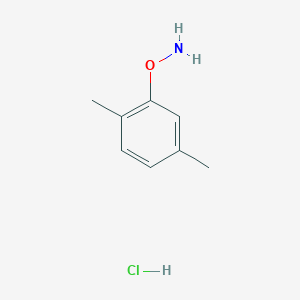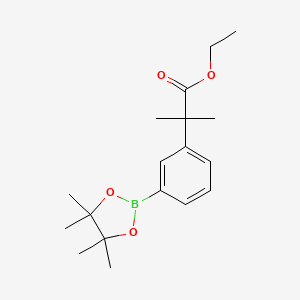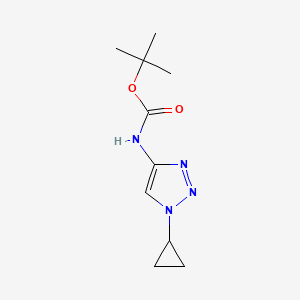
N,N,5,7-tetramethyl-1,2,3,4-tetrahydronaphthalen-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It plays a crucial role in the digestion of milk by curdling it, transforming caseinogen into insoluble casein . This enzyme is essential for young animals as it allows milk to be retained in the stomach for a longer period, facilitating better digestion . In the commercial sector, rennin is widely used in cheese production and other dairy processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Rennin is typically extracted from the stomach lining of young calves. The process involves washing, drying, and cutting the stomach lining into small pieces, which are then macerated in water containing about 4% boric acid at 30°C for approximately five days . Alternatively, a brine extract can be prepared at 15-20°C .
Industrial Production Methods: In the industrial setting, rennin is often produced using recombinant DNA technology. This involves inserting the gene responsible for rennin production into microorganisms such as bacteria or fungi, which then produce the enzyme in large quantities. This method ensures a consistent and reliable supply of rennin for commercial use .
Análisis De Reacciones Químicas
Types of Reactions: Rennin primarily undergoes proteolytic reactions, where it cleaves specific peptide bonds in proteins. The most notable reaction is the conversion of caseinogen to casein in milk .
Common Reagents and Conditions: Rennin requires an acidic environment to function optimally. It is most active at a pH of around 4.0 to 4.6 and a temperature of 30-37°C . Calcium ions are also necessary for the coagulation process, as they facilitate the conversion of caseinogen to casein .
Major Products Formed: The primary product of rennin’s action on milk is curd, which consists of coagulated casein. This curd is then processed further to produce various types of cheese .
Aplicaciones Científicas De Investigación
Rennin has a wide range of applications in scientific research and industry:
Mecanismo De Acción
Rennin exerts its effects by specifically cleaving the peptide bond between phenylalanine and methionine in caseinogen, converting it into insoluble casein . This action is facilitated by the presence of calcium ions, which help stabilize the casein micelles, leading to coagulation . The enzyme is secreted as an inactive precursor, prorennin, which is activated by the acidic environment of the stomach .
Comparación Con Compuestos Similares
Uniqueness of Rennin: Rennin’s specificity for caseinogen and its role in milk coagulation make it unique among proteolytic enzymes. Unlike pepsin and trypsin, which have broader roles in protein digestion, rennin’s activity is highly specialized and crucial for the dairy industry .
Propiedades
Fórmula molecular |
C14H21N |
|---|---|
Peso molecular |
203.32 g/mol |
Nombre IUPAC |
N,N,5,7-tetramethyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C14H21N/c1-10-8-11(2)12-6-5-7-14(15(3)4)13(12)9-10/h8-9,14H,5-7H2,1-4H3 |
Clave InChI |
GNOLWGAJQVLBSM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2CCCC(C2=C1)N(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8'-Bromo-3',4'-dihydro-1'H-spiro[cyclopropane-1,2'-naphthalen]-1'-one](/img/structure/B13710189.png)

![2-Amino-5-[2,2-dimethyl-4-(oxetan-3-yl)-1-piperazinyl]pyridine](/img/structure/B13710216.png)





![[1-(6'-cyano-5'-oxospiro[1,3-dioxolane-2,1'-2,3-dihydroindolizine]-7'-yl)-2-ethoxy-2-oxoethyl] 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate](/img/structure/B13710239.png)

![Sodium;[2-[(2-azidoacetyl)amino]-3,4-dihydroxy-5-(hydroxymethyl)cyclohexyl] [[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate;hydride](/img/structure/B13710247.png)

![5-[4-[1-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]cyclohexyl]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B13710264.png)

